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Compound of Interest

Compound Name: Feigrisolide A

Cat. No.: B1246258 Get Quote

A crucial structural revision has revealed that the natural product initially identified as

Feigrisolide A is, in fact, the known compound (-)-nonactic acid. This finding, supported by

total synthesis and spectroscopic analysis, recontextualizes the biological activities previously

attributed to Feigrisolide A as those of (-)-nonactic acid. This guide provides a detailed

comparison of the initially proposed, and incorrect, structure of Feigrisolide A with the correct

structure of (-)-nonactic acid, along with a summary of its biological activities and relevant

experimental protocols.

Structural Elucidation: A Tale of Two Molecules
The initial structural assignment of Feigrisolide A, isolated from Streptomyces griseus,

proposed a novel γ-lactone. However, a total synthesis of this proposed structure by Álvarez-

Bercedo and colleagues in 2006 yielded a compound with NMR data that did not match the

natural isolate.[1] Further spectroscopic comparison led to the conclusion that Feigrisolide A is

identical to (-)-nonactic acid, a well-characterized tetrahydrofuran derivative and a building

block of the macrotetrolide ionophore antibiotic, nonactin.[1][2]

The key structural difference lies in the core ring system. The erroneously proposed structure

of Feigrisolide A featured a five-membered lactone (γ-lactone) ring. In contrast, the correct

structure, (-)-nonactic acid, possesses a substituted tetrahydrofuran ring. This fundamental

difference in the heterocyclic core has significant implications for the molecule's three-

dimensional shape and its biological properties.
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Initially Proposed Structure of Feigrisolide A (Incorrect)

Correct Structure: (-)-Nonactic Acid
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Figure 1. Comparison of the initially proposed structure of Feigrisolide A and the correct
structure of (-)-nonactic acid.

Physicochemical and Biological Profile of (-)-
Nonactic Acid
With the structural identity clarified, the biological activities previously reported for Feigrisolide
A can now be correctly attributed to (-)-nonactic acid. (-)-Nonactic acid and its derivatives are

known to exhibit a range of biological effects, including antibacterial, insecticidal, acaricidal,

and cytotoxic activities.[3][4]

Property Description

Molecular Formula C₁₀H₁₈O₄[5]

Molecular Weight 202.25 g/mol [5]

Appearance Colorless oil

Biological Source
Streptomyces griseus and other Streptomyces

species.[6]

Key Biological Activities
Antibacterial, insecticidal, acaricidal, and

cytotoxic.[3][4]
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Table 1. Physicochemical and Biological Properties of (-)-Nonactic Acid.

Experimental Data
While extensive quantitative data for the biological activities of (-)-nonactic acid as a

standalone compound is limited in publicly available literature, its role as a crucial precursor to

the well-studied ionophore nonactin provides significant context. The biological activity of

nonactin is directly dependent on the presence of both (+) and (-) enantiomers of nonactic acid.

[2]

Experimental Protocols
Isolation of (-)-Nonactic Acid from Streptomyces griseus
The following is a general protocol for the isolation of nonactic acid from the fermentation broth

of Streptomyces griseus. Optimization may be required for specific strains and culture

conditions.

Fermentation: Culture Streptomyces griseus in a suitable liquid medium (e.g., yeast extract-

malt extract broth) with shaking at 28-30°C for 5-7 days.[7]

Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the

supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. The

mycelium can also be extracted with acetone or methanol.

Concentration: Combine the organic extracts and evaporate the solvent under reduced

pressure to obtain a crude extract.

Chromatographic Purification: Subject the crude extract to column chromatography on silica

gel. Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography

(TLC) using an appropriate solvent system and visualization agent (e.g., anisaldehyde-

sulfuric acid reagent and heating).

Further Purification: Combine fractions containing (-)-nonactic acid and subject them to

further purification by preparative TLC or high-performance liquid chromatography (HPLC) to

obtain the pure compound.
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Structure Verification: Confirm the identity and purity of the isolated (-)-nonactic acid using

spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by

comparing the data with published values.

Broth Microdilution Assay for Antibacterial
Susceptibility Testing
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of

a compound against bacteria.[8][9]

Prepare Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight.

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard

(approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required inoculum

density (typically 5 x 10⁵ CFU/mL) in the appropriate test broth.

Prepare Compound Dilutions: Perform serial two-fold dilutions of (-)-nonactic acid in a 96-

well microtiter plate using the appropriate broth medium. The final volume in each well

should be 50 µL.

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final

volume of 100 µL and the desired final bacterial concentration.

Controls: Include a positive control (broth with bacteria, no compound) and a negative

control (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Determine MIC: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

MTT Assay for Cytotoxicity Testing
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.[10]

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of (-)-nonactic acid and

incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial

dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The

IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be

determined from the dose-response curve.

Biosynthesis of (-)-Nonactic Acid
The biosynthesis of nonactic acid is a fascinating process involving a polyketide synthase

(PKS) pathway. A unique feature of nonactin biosynthesis is the presence of two parallel,

mirror-image pathways that produce both the (+) and (-) enantiomers of nonactic acid from

achiral precursors.[2][11][12] These enantiomers are then assembled in an alternating fashion

to form the macrotetrolide nonactin.
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Figure 2. Simplified overview of the parallel biosynthetic pathways to (+)- and (-)-nonactic acid.

Conclusion
The structural revision of Feigrisolide A to (-)-nonactic acid is a significant clarification in the

field of natural products chemistry. It highlights the importance of rigorous structural

confirmation through synthesis and advanced spectroscopic techniques. All previously reported

biological data for Feigrisolide A should now be attributed to (-)-nonactic acid, a molecule with

a range of known biological activities and a key role in the biosynthesis of the ionophore

nonactin. This guide provides a comprehensive overview for researchers and drug
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development professionals, summarizing the corrected structural information, biological

context, and essential experimental protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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